molecular formula C19H21N5O4S2 B262410 Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B262410
M. Wt: 447.5 g/mol
InChI Key: BLSKWFDLJJAVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown great potential in the treatment of various diseases, including cancer, diabetes, and inflammation. The purpose of

Mechanism of Action

The mechanism of action of Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. Additionally, it has been shown to inhibit the activity of PPARγ, a transcription factor that regulates glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also inhibits the production of inflammatory cytokines and regulates glucose metabolism. In addition, it has been shown to have antioxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate for lab experiments is its broad range of potential therapeutic applications. It has been shown to have activity against cancer, inflammation, and diabetes, making it a versatile compound for research. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate. One area of interest is its potential use in combination therapy with other anticancer or anti-inflammatory agents. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves the condensation of 4-(4,6-dimethylpyrimidin-2-ylamino)benzenesulfonamide with ethyl 2-amino-4-methylthiazole-5-carboxylate in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane. The resulting compound is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, it has been investigated for its potential use in the treatment of diabetes by regulating glucose metabolism.

properties

Molecular Formula

C19H21N5O4S2

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-imino-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N5O4S2/c1-5-28-17(25)16-13(4)24(18(20)29-16)14-6-8-15(9-7-14)30(26,27)23-19-21-11(2)10-12(3)22-19/h6-10,20H,5H2,1-4H3,(H,21,22,23)

InChI Key

BLSKWFDLJJAVJA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=N)S1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=N)S1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.